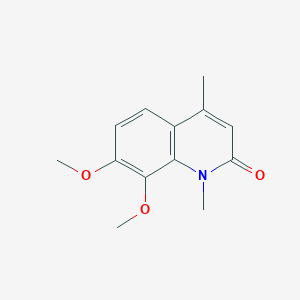
7-Bromo-4,9-dihydro-3H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4,9-dihydro-3H-beta-carboline is a compound belonging to the beta-carboline family, which is a group of indole-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and even human tissues . The beta-carboline structure is characterized by a tricyclic pyrido[3,4-b]indole framework, which is partially saturated in the case of this compound .
Preparation Methods
The synthesis of 7-Bromo-4,9-dihydro-3H-beta-carboline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where tryptamine or its derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline core . Another method includes the thermolysis of substituted 4-aryl-3-azidopyridines, which has been shown to produce various beta-carboline derivatives . Industrial production methods often utilize microwave-assisted protocols to enhance reaction efficiency and yield .
Chemical Reactions Analysis
7-Bromo-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized beta-carboline derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced beta-carboline compounds.
Substitution: Halogenation, nitration, and other substitution reactions can be performed using appropriate reagents like bromine, nitric acid, etc., to introduce different substituents on the beta-carboline core
Scientific Research Applications
7-Bromo-4,9-dihydro-3H-beta-carboline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex beta-carboline derivatives.
Mechanism of Action
The mechanism of action of 7-Bromo-4,9-dihydro-3H-beta-carboline involves its interaction with various molecular targets. It has been shown to bind to neurotransmitter receptors, such as the 5-hydroxytryptamine 2C receptor, influencing neurotransmission and exhibiting potential antidepressant effects . Additionally, its ability to intercalate with DNA suggests a role in modulating gene expression and cellular functions .
Comparison with Similar Compounds
7-Bromo-4,9-dihydro-3H-beta-carboline can be compared with other beta-carboline derivatives, such as harmane, harmine, and harmaline. These compounds share the beta-carboline core structure but differ in their substituents and biological activities . For instance:
Harmane: Known for its sedative and antidepressant effects.
Harmine: Exhibits strong DNA intercalation and is a potent inhibitor of tyrosine kinase DYRK1A.
Harmaline: Possesses antimalarial and hallucinogenic properties.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to other beta-carboline derivatives.
Properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
7-bromo-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H9BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5-6,14H,3-4H2 |
InChI Key |
NTZLLWPDAQVIOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


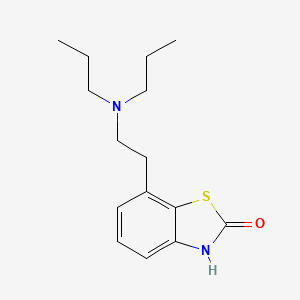



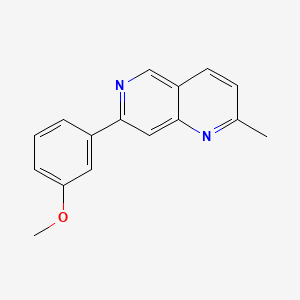

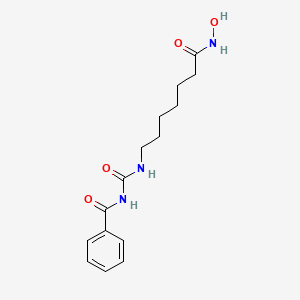
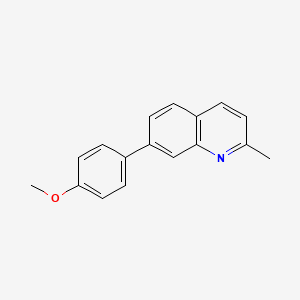
![7-(Naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B10845494.png)


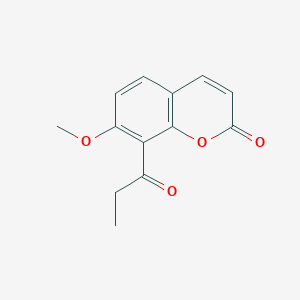
![7,12-Dihydro-5,7,12-triaza-indeno[1,2-a]fluorene](/img/structure/B10845509.png)
